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Compound of Interest
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Cat. No.: B1649289 Get Quote

Introduction

Rebaudioside M (Reb M) is a highly sought-after steviol glycoside, prized for its intense

sweetness and sugar-like taste profile without the bitter aftertaste associated with other steviol

glycosides like Rebaudioside A (Reb A).[1][2][3] Due to its very low concentration in the Stevia

rebaudiana plant, direct extraction is not economically viable.[2] Enzymatic synthesis presents

a sustainable and efficient alternative for large-scale production. This document provides a

detailed protocol for the enzymatic conversion of the more abundant Reb A into the premium

sweetener Reb M. The process involves a two-step glycosylation cascade, first converting Reb

A to Rebaudioside D (Reb D), which is then subsequently glycosylated to yield Reb M.[4]

Principle of the Method

The synthesis of Reb M from Reb A is achieved through a cascade of two distinct enzymatic

reactions catalyzed by specific UDP-glycosyltransferases (UGTs).

Step 1: Reb A to Reb D Conversion: The first step involves the glycosylation of Reb A at the

C-2" position of the C-13 glucose moiety to form Reb D. This reaction is catalyzed by a UGT

with specificity for this position, such as an engineered bacterial glycosyltransferase YojK or

UGT91D2 from Stevia rebaudiana.[1][3][5]

Step 2: Reb D to Reb M Conversion: The intermediate, Reb D, is then converted to the final

product, Reb M, by the addition of a glucose unit to the C-3" position of the C-19 glucose

moiety. This reaction is catalyzed by the UGT76G1 enzyme.[2][4]
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To make the process cost-effective, a UDP-glucose regeneration system is coupled with the

main reactions.[6][7][8] This system, typically employing a sucrose synthase (e.g., AtSuSy from

Arabidopsis thaliana), continuously regenerates the expensive sugar donor, UDP-glucose

(UDPG), from sucrose and the reaction byproduct, UDP.[9][10]

Experimental Workflow
The overall workflow for the enzymatic synthesis of Reb M from Reb A is depicted below. It

encompasses substrate preparation, the two-step enzymatic cascade reaction with concurrent

UDP-glucose regeneration, and finally, product analysis and purification.
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Caption: Experimental workflow for Reb M synthesis.
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Reagents and Materials
Rebaudioside A (Reb A) (Substrate)

Recombinant UGT91D2 or engineered YojK (for Reb A to Reb D)

Recombinant UGT76G1 (for Reb D to Reb M)

Recombinant Sucrose Synthase (AtSuSy)

Sucrose

Uridine 5'-diphosphate (UDP)

Uridine 5'-diphosphate glucose (UDPG) (for control reactions or initial priming)

Potassium Phosphate Buffer (KPi) or Tris-HCl buffer

Dimethyl sulfoxide (DMSO)

Methanol (for reaction quenching and analysis)

Magnesium Chloride (MgCl₂)

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Deionized water

Equipment
Bioreactor or temperature-controlled shaker incubator

pH meter

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for confirmation)
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Centrifuge

Water bath

Filtration apparatus (e.g., 0.22 µm syringe filters)

Experimental Protocol
This protocol outlines a cascade reaction using a UDP-glucose regeneration system.

Reaction Buffer Preparation:

Prepare a 100 mM Potassium Phosphate (K₂HPO₄-KH₂PO₄) buffer.

Adjust the pH to the optimal range, typically between 7.2 and 8.0, using HCl or NaOH.[5]

[9][10]

Substrate Solution Preparation:

In a suitable reaction vessel, dissolve Reb A to a final concentration of approximately 20

mM (e.g., 19.32 g/L).[5]

Note: Due to the low solubility of steviol glycosides, up to 10% (v/v) DMSO can be added

to the reaction mixture to aid solubilization.[5]

Add sucrose to a final concentration of 200-600 mM.[5][9] A higher concentration of

sucrose can improve the UDPG regeneration efficiency.[9]

Add UDP to a final concentration of approximately 0.6-1.0 mM to initiate the regeneration

cycle.[5][9]

Enzymatic Reaction Setup:

Equilibrate the substrate solution to the optimal reaction temperature, typically 30-35°C.[5]

[6]

Add the recombinant enzymes to the reaction mixture. The optimal concentration of each

enzyme should be determined empirically, but starting points can be derived from literature
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(e.g., 11-13 µM for glycosyltransferases and sucrose synthase).[9]

The reaction can be performed using purified enzymes or whole recombinant cells

expressing the necessary transferases.[6][7]

Incubation:

Incubate the reaction mixture at 30-35°C with constant gentle agitation (e.g., 160 rpm) for

8 to 24 hours.[5][6][10]

Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every

2-4 hours).

Reaction Termination and Sample Preparation:

To stop the reaction, take an aliquot and heat it at 95°C for 5 minutes to denature the

enzymes.[9]

Alternatively, add an equal volume of methanol to the aliquot to quench the reaction.[6][7]

Centrifuge the terminated reaction mixture at high speed (e.g., 20,000 g for 5 min) to pellet

any precipitates or cell debris.[9]

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Product Analysis by HPLC:

Analyze the filtered supernatant using an HPLC system equipped with a C18 column.

Use an appropriate mobile phase gradient (e.g., acetonitrile and water) to separate Reb A,

Reb D, and Reb M.

Quantify the products by comparing peak areas to those of known standards.

Data Presentation
The following tables summarize typical reaction conditions and achievable yields based on

published data.
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Table 1: Optimized Conditions for Enzymatic Synthesis
Parameter Optimal Value Reference

Substrate Rebaudioside A [5]

Key Enzymes
UGT91D2/YojK, UGT76G1,

AtSuSy
[1][2][5]

pH 7.0 - 8.0 [5][6][9]

Temperature 30 - 35 °C [5][6][9]

Reb A Concentration ~20 mM (~19.3 g/L) [5]

Sucrose Concentration 200 - 600 mM [5][9]

Solubilizing Agent 10% (v/v) DMSO [5]

Reaction Time 8 - 24 hours [5][9][10]

Table 2: Reported Conversion Yields
Conversion
Step

Product Reported Yield Method Reference

Reb A → Reb D Rebaudioside D 91.29%

Cascade

reaction with

YojK mutant and

AtSuSy

[5]

Reb D → Reb M Rebaudioside M 90.50%

Reaction with

engineered

UGT76G1

[2]

Reb D → Reb

M2*

Rebaudioside

M2
92%

Cascade

reaction with

UGT94D1

mutant and

AtSuSy

[9]

*Note: Reb M2 is an isomer of Reb M. The synthesis demonstrates the high efficiency

achievable with engineered enzymes.
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Signaling Pathway and Logical Relationships
The enzymatic cascade for converting Reb A to Reb M involves a series of sequential

glycosylation steps, coupled with a regeneration cycle for the glycosyl donor, UDP-glucose.
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Enzymatic Pathway: Reb A to Reb M
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Caption: Enzymatic cascade and UDP-glucose regeneration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pubs.acs.org [pubs.acs.org]

3. Enhanced Production of Rebaudioside D and Rebaudioside M through V155T Substitution
in the Glycosyltransferase UGT91D2 from Stevia rebaudiana - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Highly efficient production of rebaudioside D enabled by structure-guided engineering of
bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]

6. CA2921247A1 - Enzymatic method for preparing rebaudioside m - Google Patents
[patents.google.com]

7. US20160298159A1 - Enzymatic Method for Preparing Rebaudioside M - Google Patents
[patents.google.com]

8. EP3101139A1 - Rebaudioside m enzymatic preparation method - Google Patents
[patents.google.com]

9. Selective synthesis of rebaudioside M2 through structure-guided engineering of
glycosyltransferase UGT94D1 - PMC [pmc.ncbi.nlm.nih.gov]

10. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Application Notes: Enzymatic Synthesis of
Rebaudioside M from Rebaudioside A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1649289#enzymatic-synthesis-of-rebaudioside-m-
from-rebaudioside-a-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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